1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Overview
Description
1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a boronic ester group, which makes it a valuable intermediate in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Nitration: The 1-methylindole undergoes nitration to introduce the nitro group at the 7-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Borylation: The nitrated intermediate is then subjected to borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or alkylation, at the available positions on the ring.
Scientific Research Applications
1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer, inflammation, and infectious diseases.
Organic Synthesis: The compound is valuable in the synthesis of complex organic molecules through cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Material Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole depends on its application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole include:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound features a pyrazole ring instead of an indole ring and is used in similar cross-coupling reactions.
1-Methyl-7-nitroindole: This compound lacks the boronic ester group but retains the nitro group and indole structure, making it useful in different synthetic applications.
The uniqueness of this compound lies in its combination of the nitro group and boronic ester group, which allows for versatile reactivity in both electrophilic and nucleophilic reactions .
Properties
IUPAC Name |
1-methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)11-9-17(5)13-10(11)7-6-8-12(13)18(19)20/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWJWRGYTXWZPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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